

3-Bromo-2-methylbenzene-1-sulfonyl chloride

CAS 886501-61-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1522062

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2-methylbenzene-1-sulfonyl chloride** (CAS 886501-61-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a trifunctional aromatic compound featuring a sulfonyl chloride, a bromine atom, and a methyl group. Its unique substitution pattern on the benzene ring makes it a valuable intermediate and building block in organic synthesis. The high reactivity of the sulfonyl chloride group, combined with the synthetic handles provided by the bromine and methyl substituents, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical research. The specific positioning of the functional groups significantly influences its reactivity and potential applications compared to its isomers.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of **3-Bromo-2-methylbenzene-1-sulfonyl**

chloride are summarized below.

Property	Value	Source(s)
CAS Number	886501-61-7	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BrClO ₂ S	[1] [2] [3]
Molecular Weight	269.55 g/mol	[1] [2] [3]
Melting Point	65-68 °C	[3]
Boiling Point	330.1 °C at 760 mmHg	[2]
Density	~1.7 g/cm ³	[2]
Appearance	White to off-white solid	[4]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[1]
Solubility	Soluble in organic solvents; reacts with water	[5]
Canonical SMILES	CC1=C(C=CC=C1Br)S(Cl) (=O)=O	[1]
InChIKey	LJQINJOCKBNGAJ- UHFFFAOYSA-N	[1] [2]

Synthesis and Manufacturing

The synthesis of **3-Bromo-2-methylbenzene-1-sulfonyl chloride** is typically achieved through a multi-step process starting from a substituted aniline or benzenesulfonic acid. A common and logical pathway involves two key transformations:

- Bromination of 2-Methylbenzenesulfonic Acid: This initial step introduces the bromine atom onto the aromatic ring at the desired position through electrophilic aromatic substitution. The directing effects of the methyl and sulfonic acid groups guide the regioselectivity of this reaction.

- Chlorination of the Sulfonic Acid: The resulting 3-bromo-2-methylbenzenesulfonic acid is then converted to the target sulfonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).

An alternative approach, widely used for preparing arylsulfonyl chlorides, is the Sandmeyer-type reaction starting from the corresponding aniline (3-bromo-2-methylaniline). This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.^{[6][7]}

Chemical Reactivity and Mechanistic Insights

The utility of **3-Bromo-2-methylbenzene-1-sulfonyl chloride** stems from the reactivity of its functional groups.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur center. This is the most common transformation for this class of compounds.^[8]

- Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.^[9]
- Sulfonate Ester Formation: Reaction with alcohols or phenols provides the corresponding sulfonate esters.

The hydrolysis of the compound in aqueous media proceeds via a bimolecular nucleophilic substitution mechanism. Kinetic studies on similar compounds show large negative activation entropies, which indicates a highly ordered transition state structure.

The "Positive Ortho Effect"

The presence of the ortho-methyl group relative to the bromine atom introduces notable steric and conformational effects. Research on ortho-alkyl substituted arenesulfonyl chlorides has

revealed a "positive ortho effect," where reaction rates can be enhanced despite the apparent steric hindrance. This is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.

Reactions Involving the Bromine Atom

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the molecular scaffold after the sulfonyl chloride has been transformed.

Core Applications in Drug Discovery and Agrochemicals

3-Bromo-2-methylbenzene-1-sulfonyl chloride is not an end-product but a crucial intermediate. Its derivatives are explored for a wide range of biological activities.

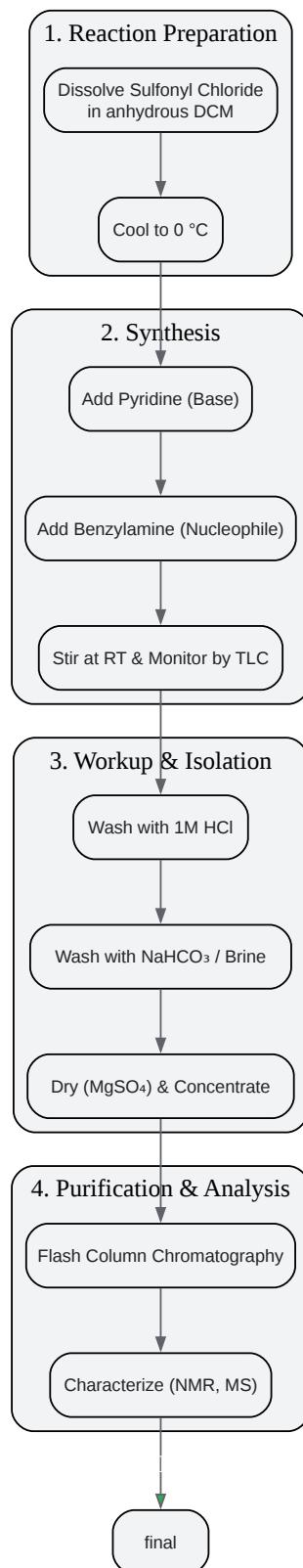
- Pharmaceuticals: It is a key precursor for synthesizing compounds with potential therapeutic value. The sulfonamide derivatives are of particular interest for developing antibacterial, anti-inflammatory, and anti-tumor agents.
- Agrochemicals: The compound is used to develop new herbicides and pesticides, where the sulfonylurea and related motifs are common.
- Biotechnology: The reactive sulfonyl chloride can be used to modify biomolecules, such as proteins, for research and therapeutic applications.

Experimental Protocol: Synthesis of N-Benzyl-3-bromo-2-methylbenzene-1-sulfonamide

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-3-bromo-2-methylbenzene-1-sulfonamide via nucleophilic substitution.

Materials:


- **3-Bromo-2-methylbenzene-1-sulfonyl chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Pyridine (dried, 2.0 eq)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve **3-Bromo-2-methylbenzene-1-sulfonyl chloride** (1.0 eq) in anhydrous DCM.
 - Rationale: Anhydrous conditions are critical as the sulfonyl chloride is sensitive to hydrolysis, which would form the unreactive sulfonic acid and reduce yield.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.
- Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq).

- Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Benzylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting sulfonyl chloride.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.
 - Rationale: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.
- Aqueous Workup (Quenching & Extraction):
 - Dilute the reaction mixture with DCM.
 - Wash sequentially with 1 M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
 - Rationale: This multi-step washing process systematically removes unreacted reagents and byproducts, simplifying the final purification.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any trace unreacted starting material or product degradation.
- Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.
 - Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the pure sulfonamide.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of an N-aryl sulfonamide.

Safety, Handling, and Storage

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a hazardous substance and must be handled with appropriate precautions.

- Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][2] Contact with water may liberate toxic gas.[5]
- Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[2] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid breathing dust, fumes, or vapors.[1][2]
- First Aid:
 - Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
 - Ingestion: Rinse mouth. Do NOT induce vomiting.[1][2]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[1]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] For long-term stability, it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion

3-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 886501-61-7) is a strategically important synthetic intermediate. Its distinct substitution pattern offers a combination of a highly reactive electrophilic center at the sulfonyl chloride group and a handle for further diversification via the bromo substituent. This dual reactivity, modulated by the ortho-methyl group, makes it a powerful tool for medicinal chemists and researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Proper understanding of its properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromo-2-methyl-benzenesulfonyl chloride [oakwoodchemical.com]
- 4. rsc.org [rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 8. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 9. 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 | Benchchem [benchchem.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS 886501-61-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522062#3-bromo-2-methylbenzene-1-sulfonyl-chloride-cas-886501-61-7-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com